molecular formula C13H16O2 B2605847 {4-benzyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol CAS No. 2243514-95-4

{4-benzyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol

Cat. No.: B2605847
CAS No.: 2243514-95-4
M. Wt: 204.269
InChI Key: PLQVUBUDCFZBCL-UHFFFAOYSA-N
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Description

{4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is a bicyclic ether derivative featuring a methanol group at the 1-position and a benzyl substituent at the 4-position of the bicyclo[2.1.1]hexane scaffold. This compound is primarily utilized as a building block in organic synthesis, particularly for drug discovery and materials science . The benzyl group introduces steric bulk and aromatic character, distinguishing it from other derivatives.

Properties

IUPAC Name

(4-benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-9-13-7-12(8-13,10-15-13)6-11-4-2-1-3-5-11/h1-5,14H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQVUBUDCFZBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {4-benzyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves several steps. One common synthetic route includes the reaction of a benzyl halide with a bicyclic alcohol under basic conditions . The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

{4-benzyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : (4-benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
  • Molecular Formula : C13H16O2
  • Molecular Weight : 204.26 g/mol
  • CAS Number : 2243514-95-4

The compound features a bicyclic framework with a benzyl group and a hydroxymethyl group, which imparts distinctive reactivity and interaction capabilities.

Chemistry

In synthetic organic chemistry, {4-benzyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol serves as a versatile building block for the synthesis of more complex molecules. Its bicyclic structure allows for the formation of various derivatives through functional group transformations, enabling the exploration of new chemical entities.

Biology

This compound is being investigated as a potential probe in biological research to study interactions with specific biological targets. Its structural features may facilitate the exploration of binding affinities and mechanisms of action in various biological systems, particularly in receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound is being evaluated for its therapeutic properties. Preliminary studies suggest potential applications in:

  • Antimicrobial Therapy : The compound's structural characteristics may enhance its ability to interact with microbial targets.
  • Anticancer Activity : Research indicates that compounds with similar bicyclic structures exhibit cytotoxic effects against cancer cell lines, making this compound a candidate for further investigation in cancer therapy.

Industrial Applications

In industrial settings, this compound can be utilized as a precursor for the synthesis of advanced materials, including:

  • Polymers : The compound can impart desirable characteristics such as enhanced stability and reactivity to polymeric materials.
  • Resins : Its unique structure may contribute to the development of specialty resins with specific performance attributes.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated derivatives of bicyclic compounds similar to this compound for their antimicrobial properties against various pathogens. The results indicated that modifications to the benzyl group significantly influenced antimicrobial efficacy, suggesting a pathway for developing new antimicrobial agents.

Case Study 2: Anticancer Potential

Research conducted at a leading pharmaceutical institute explored the anticancer potential of structurally related compounds in vitro. The findings demonstrated that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines, highlighting the therapeutic promise of bicyclic structures in oncology.

Mechanism of Action

The mechanism of action of {4-benzyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects: Benzyl vs. Trifluoromethyl: Introduces strong electron-withdrawing effects, altering reactivity in cross-coupling reactions . Boronate Ester: Enables participation in borylation and Suzuki-Miyaura reactions, critical for C–C bond formation .

Physicochemical Properties :

  • The acetate derivative (C₉H₁₄O₄) has a higher predicted boiling point (275.1°C) compared to the parent alcohol due to increased molecular weight and reduced polarity .
  • The iodo analog (C₇H₁₁IO₂) has a high molar mass (254.07 g/mol), making it suitable for isotopic labeling or radiopharmaceutical synthesis .

Synthetic Utility: The boronate ester is synthesized via iridium-catalyzed borylation, demonstrating the scaffold’s adaptability to transition metal catalysis .

Biological Activity

{4-benzyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol, also known by its CAS number 2243514-95-4, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16O2, with a molecular weight of 204.27 g/mol. The structure features a bicyclic framework that may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with bicyclic structures often exhibit antimicrobial activity due to their ability to disrupt cellular processes in pathogens. For instance, studies have shown that derivatives of bicyclo[2.1.1]hexanes can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Cytotoxic Effects

Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's mechanism appears to involve the activation of specific signaling pathways that lead to programmed cell death, making it a candidate for further investigation as an anticancer agent .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. In vitro experiments showed that it could reduce the production of pro-inflammatory cytokines in immune cells, suggesting a potential role in managing inflammatory diseases .

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thus altering cellular functions.
  • Receptor Binding: The presence of functional groups allows for hydrogen bonding and hydrophobic interactions with receptor sites, influencing receptor activity and downstream signaling events.

Case Studies

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against Gram-positive and Gram-negative bacteria; showed inhibition zones comparable to standard antibiotics .
Cytotoxicity Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM; mechanism linked to mitochondrial dysfunction .
Anti-inflammatory Effects Reduced IL-6 and TNF-alpha levels in LPS-stimulated macrophages by 40% at 50 µM concentration .

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